molecular formula C13H19NO B12049799 4-(3,4-Dimethylphenyl)-4-piperidinol CAS No. 137884-49-2

4-(3,4-Dimethylphenyl)-4-piperidinol

Cat. No.: B12049799
CAS No.: 137884-49-2
M. Wt: 205.30 g/mol
InChI Key: ZEOGHLHCUUJEND-UHFFFAOYSA-N
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Description

4-(3,4-Dimethylphenyl)-4-piperidinol is an organic compound that features a piperidine ring substituted with a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dimethylphenyl)-4-piperidinol typically involves the reaction of 3,4-dimethylphenylmagnesium bromide with piperidone. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethylphenyl)-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of 4-(3,4-dimethylphenyl)-4-piperidone.

    Reduction: Formation of 4-(3,4-dimethylphenyl)-4-piperidine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(3,4-Dimethylphenyl)-4-piperidinol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylphenyl)-4-piperidinol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their function. The phenyl ring can participate in π-π interactions, further modulating the compound’s activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(3,4-Dimethylphenyl)-4-piperidone: Similar structure but with a ketone group instead of a hydroxyl group.

    4-(3,4-Dimethylphenyl)-4-piperidine: Reduced form with an amine group.

    3,4-Dimethylphenylmagnesium bromide: A precursor used in the synthesis of the compound.

Uniqueness

4-(3,4-Dimethylphenyl)-4-piperidinol is unique due to its specific substitution pattern and the presence of a hydroxyl group, which imparts distinct chemical and biological properties

Properties

CAS No.

137884-49-2

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(3,4-dimethylphenyl)piperidin-4-ol

InChI

InChI=1S/C13H19NO/c1-10-3-4-12(9-11(10)2)13(15)5-7-14-8-6-13/h3-4,9,14-15H,5-8H2,1-2H3

InChI Key

ZEOGHLHCUUJEND-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCNCC2)O)C

Origin of Product

United States

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